molecular formula C3H5N<br>CH3CH2CN<br>C3H5N B127096 Propionitrile CAS No. 107-12-0

Propionitrile

Cat. No. B127096
CAS RN: 107-12-0
M. Wt: 55.08 g/mol
InChI Key: FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Description

Propionitrile, also known as ethyl cyanide, is a nitrile compound with the formula CH3CH2CN. It is a colorless liquid with a pungent odor and is used in various chemical syntheses. Propionitrile has been studied for its role in the formation of duodenal ulcers in rats, where it has been shown to stimulate serum gastrin levels, which in turn increases gastric acid secretion . It is also a molecule of interest in interstellar chemistry and has been detected in space .

Synthesis Analysis

The catalytic synthesis of propionitrile can be achieved from methanol and acetonitrile using activated-carbon-supported sodium catalysts. The activity of these catalysts depends on the sodium precursor used, with those prepared from sodium hydrogen carbonate showing the highest activity. This process can yield propionitrile selectively at high conversion rates of acetonitrile .

Molecular Structure Analysis

The molecular structure of propionitrile has been determined through various methods. Rotational transitions of isotopic species of propionitrile have allowed for the determination of structural parameters, such as bond lengths and angles. The molecule has been found to have a rC–C bond length of 1.5479 Å in the ethyl group and 1.4735 Å in the nitrile group, with a rC≡N bond length of 1.1566 Å . Additionally, the crystal structure of propionitrile has been determined using synchrotron powder X-ray diffraction, revealing that it crystallizes in the space group Pnma .

Chemical Reactions Analysis

Propionitrile undergoes various chemical reactions, including hydrolysis over sulfonic resins, which leads to the formation of propanamide. This reaction involves an intermediate species, methyl propionimidate ion, and the rate of propanamide formation increases with reaction time and temperature . Furthermore, propionitrile can react with low-energy electrons, leading to the fragmentation of the molecule and the formation of several anionic species, which are relevant for understanding interstellar chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of propionitrile have been extensively studied. Its heat capacity, as well as the heats and temperatures of its transitions, have been experimentally determined. Propionitrile undergoes a solid transition at 176.964±0.005 K and melts at 180.37±0.03 K. The entropy of the ideal gas state of propionitrile at 25°C and 1 atm has been calculated to be 68.75±0.15 cal/deg mole . The thermal expansion of propionitrile is highly anisotropic, with significant differences between the c and b axes .

Scientific Research Applications

Interstellar Chemistry and Molecular Fragmentation

Propionitrile (PN) is significant in interstellar chemistry, contributing to the formation of complex organic compounds. Its dissociative electron attachment has been studied, revealing the efficient formation of various anionic species, which are crucial in understanding the chemical dynamics of interstellar mediums (Pelc et al., 2021).

Surface Chemistry and Interfaces

Studies have shown that propionitrile exhibits unique behaviors at various interfaces. At the liquid/vapor and silica/vapor interfaces, its alkyl tail points into the vapor phase, suggesting a lipid-bilayer-like organization at the silica/liquid interface. This has implications for understanding molecular organization at interfaces (Ding et al., 2012).

Biodegradation Processes

Klebsiella oxytoca, a microorganism, demonstrates the ability to biodegrade propionitrile. This process involves the conversion of propionitrile to propionamide and then to propionic acid and ammonia, showcasing potential applications in environmental remediation (Chen et al., 2010).

Electrolytes in Energy Storage

Propionitrile has been explored as a solvent in electrolytes for lithium-ion batteries and electric double-layer capacitors (EDLCs). It offers enhanced safety and compatibility with various active materials in batteries and allows EDLCs to operate at higher voltages, thereby enhancing energy and power density (Pohl et al., 2015); (Nguyen et al., 2020).

Astronomical and Planetary Studies

Propionitrile's properties have been studied in relation to Titan's stratospheric ice clouds. Detailed infrared studies of its amorphous to crystalline phase transitions provide insights into its potential contribution to the chemical composition of these ice clouds (Nna-Mvondo et al., 2019).

Photovoltaics and Solar Cells

Propionitrile is used in dye-sensitized solar cells (DSSCs), where its incorporation into gel electrolytes improves the efficiency and stability of the cells. This highlights its role in enhancing renewable energy technologies (Venkatesan et al., 2015).

Safety And Hazards

Propionitrile is highly flammable and toxic if swallowed or in contact with skin . It causes serious eye irritation and may cause respiratory irritation . It is fatal if inhaled . It is suspected of damaging fertility or the unborn child .

Future Directions

The global propionitrile market is estimated to surpass US$ 12.22 million by the end of 2027 in terms of revenue, exhibiting a CAGR of 5.9% during the forecast period (2020 to 2027) . The growing awareness for calorie intake has led to an increasing demand for low-calorie food products and is driving the market growth of propionitrile .

properties

IUPAC Name

propanenitrile
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InChI

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3
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InChI Key

FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Canonical SMILES

CCC#N
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Molecular Formula

C3H5N, Array
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DSSTOX Substance ID

DTXSID1021879
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Molecular Weight

55.08 g/mol
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Physical Description

Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.]
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Boiling Point

207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F
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Flash Point

35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9%
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Density

0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9
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Vapor Pressure

40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg
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Product Name

Propionitrile

Color/Form

Colorless liquid

CAS RN

107-12-0, 68130-67-6
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Record name PROPIONITRILE
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Record name Propionitrile
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Melting Point

-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F
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Record name PROPIONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONITRILE
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Record name Propionitrile
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URL https://www.cdc.gov/niosh/npg/npgd0530.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

With a mixture of propionitrile and methylal in a mol ratio of 1:1, a propionitrile conversion of 18 percent is obtained with a methacrylonitrile selectivity of 85 percent.
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Synthesis routes and methods II

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved into a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, as the result of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Synthesis routes and methods III

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved in a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, based upon the results of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionitrile
Reactant of Route 2
Propionitrile
Reactant of Route 3
Propionitrile
Reactant of Route 4
Propionitrile
Reactant of Route 5
Propionitrile
Reactant of Route 6
Propionitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.